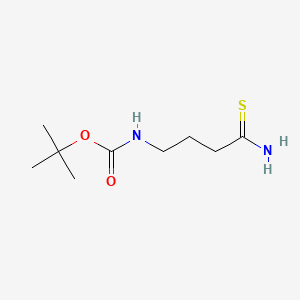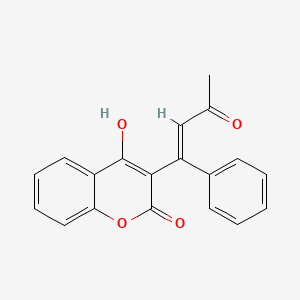
N-(3-carbamotioilpropil)carbamato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(3-carbamothioylpropyl)carbamate: is a chemical compound with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol . It is also known by its IUPAC name, tert-butyl 4-amino-4-thioxobutylcarbamate . This compound is typically found in a solid form and has a melting point of 94-95°C . It is used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
tert-butyl N-(3-carbamothioylpropyl)carbamate has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.
Métodos De Preparación
The synthesis of tert-butyl N-(3-carbamothioylpropyl)carbamate involves several steps. One common method is the reaction of tert-butyl carbamate with 3-bromopropylamine in the presence of a base such as cesium carbonate . The reaction is typically carried out in a solvent like 1,4-dioxane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
tert-butyl N-(3-carbamothioylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids like trifluoroacetic acid for deprotection, and bases like cesium carbonate for substitution reactions .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-carbamothioylpropyl)carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or modifying their structure. The compound can also act as a prodrug, releasing active metabolites upon enzymatic cleavage .
Comparación Con Compuestos Similares
tert-butyl N-(3-carbamothioylpropyl)carbamate can be compared with other similar compounds such as:
tert-butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
tert-butyl N-methylcarbamate: Used in the synthesis of N-methylated derivatives and as a reagent in organic synthesis.
tert-butyl N-(3-bromopropyl)carbamate: Used as an alkylating reagent in the synthesis of various organic compounds.
The uniqueness of tert-butyl N-(3-carbamothioylpropyl)carbamate lies in its ability to form stable carbamate linkages and its versatility in various chemical reactions and applications .
Propiedades
IUPAC Name |
tert-butyl N-(4-amino-4-sulfanylidenebutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-4-5-7(10)14/h4-6H2,1-3H3,(H2,10,14)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYLUDDRSTBRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156642-19-2 |
Source


|
| Record name | tert-butyl N-(3-carbamothioylpropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)




![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)




